

mScarlet3: A Technical Guide for Advanced Cell Biology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *New Red*

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An In-depth Look at the Next-Generation Red Fluorescent Protein

Introduction

mScarlet3 is a state-of-the-art monomeric red fluorescent protein (RFP) engineered for superior performance in a wide array of cell biology applications.^[1] Developed through the targeted evolution of its predecessor, mScarlet-I, this third-generation variant offers researchers a powerful tool for visualizing cellular structures and dynamic processes in real-time.^[1] Its key attributes include record-breaking brightness, rapid and complete maturation, and excellent performance as a fusion tag, making it an invaluable asset for researchers, scientists, and drug development professionals.^{[1][2][3]}

Core Advantages and Key Features

mScarlet3 addresses many of the limitations of previous RFPs. It is a true monomer, preventing the aggregation that can interfere with the function of fusion partners.^[1] Its development focused on enhancing quantum yield and brightness, resulting in a probe that is significantly brighter than other common RFPs like mCherry.^[1]

Key features include:

- **Record Brightness and Quantum Yield:** mScarlet3 boasts a quantum yield of 75% and is more than fivefold brighter than mCherry in cellular applications.^{[2][3]}

- **Fast and Complete Maturation:** This ensures that the fluorescent signal is detectable soon after expression, which is critical for studying dynamic cellular events.[1][2]
- **High Photostability:** While there is often a trade-off between brightness and photostability, mScarlet3 offers a robust balance.[4] For applications demanding extreme photostability, variants like mScarlet3-H have been developed.[5][6]
- **Excellent Fusion Tag Performance:** mScarlet3 has been successfully fused to a variety of proteins to label subcellular structures such as the nucleus, mitochondria, endoplasmic reticulum, and cytoskeleton without apparent cytotoxicity.[1][2][7]
- **Superior FRET Acceptor:** It is an excellent Förster Resonance Energy Transfer (FRET) acceptor, particularly when paired with yellow fluorescent proteins (YFPs) like mNeonGreen, enabling the study of protein-protein interactions.[1][2]
- **Acid Resistance:** With a pKa of 4.2, mScarlet3 maintains strong fluorescence in acidic environments, a valuable trait for studying endomembrane systems.

Quantitative Data Presentation

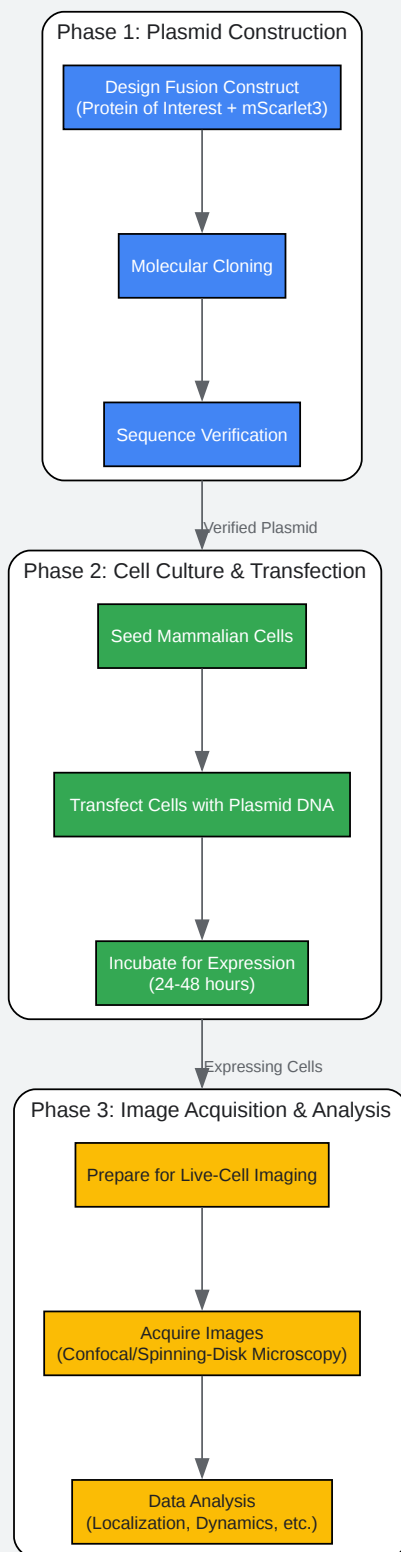
The following table summarizes the key photophysical properties of mScarlet3 in comparison to its predecessors and other widely used red fluorescent proteins.

Property	mScarlet3	mScarlet	mCherry
Quantum Yield (QY)	0.75[2][3]	0.70[8]	0.20[9]
Extinction Coefficient (EC)	104,000 M ⁻¹ cm ⁻¹ [9]	100,300 M ⁻¹ cm ⁻¹ [8][10]	N/A
Brightness (EC x QY / 1000)	78.0	70.2	N/A
Fluorescence Lifetime	4.0 ns[2][11]	3.9 ns[8]	N/A
Maturation Time (t _{1/2})	~37 min (in mammalian cells)[12]	~174 min[8]	N/A
pKa	4.2	5.3[8][10]	N/A
Excitation Max (nm)	569 nm	569 nm[8]	N/A
Emission Max (nm)	594 nm	594 nm[8]	N/A

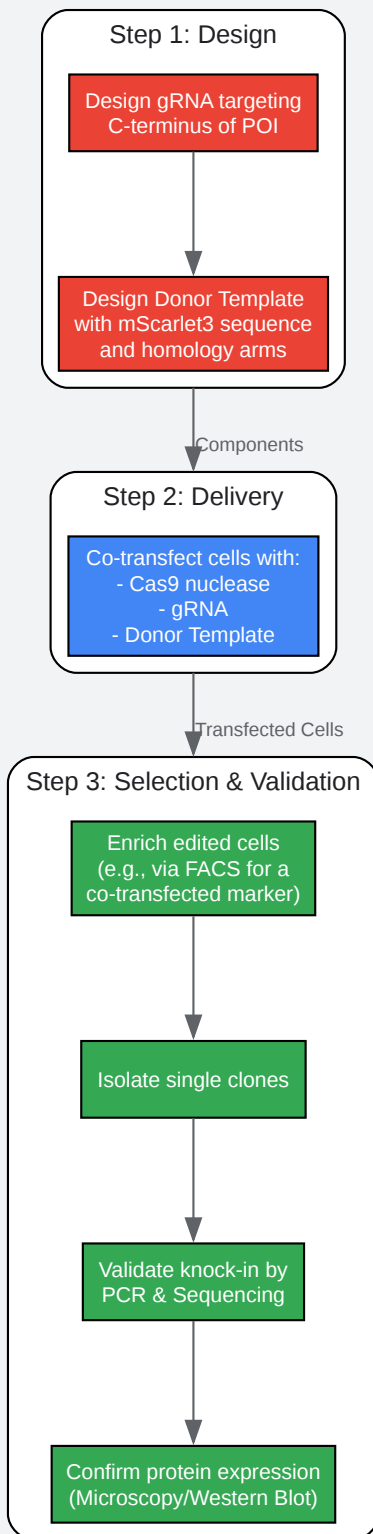
Experimental Workflows and Logical Relationships

Visualizing the process of utilizing mScarlet3 in a typical cell biology experiment can clarify the steps from initial concept to final data analysis.

General Workflow for Live-Cell Imaging with mScarlet3



CRISPR/Cas9 Knock-in Workflow for mScarlet3 Tagging

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- To cite this document: BenchChem. [mScarlet3: A Technical Guide for Advanced Cell Biology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556859#mscarlet3-fluorescent-protein-for-cell-biology-research]

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